2-(3,5-Dimethylanilino)-2-methylpropanoic acid
Overview
Description
2-(3,5-Dimethylanilino)-2-methylpropanoic acid is an organic compound that features a 3,5-dimethylaniline moiety attached to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid typically involves the acylation of 3,5-dimethylaniline with a suitable acylating agent, followed by further functionalization to introduce the 2-methylpropanoic acid group. One common method involves the reaction of 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process typically involves multiple steps, including acylation, hydrolysis, and purification to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to introduce substituents on the aromatic ring
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
2-(3,5-Dimethylanilino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a radiosensitizer in cancer therapy
Industry: Utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to DNA damage and cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylaniline: A precursor in the synthesis of 2-(3,5-Dimethylanilino)-2-methylpropanoic acid.
2,6-Dimethylaniline: Another dimethylaniline derivative with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine with different reactivity due to the presence of two methyl groups on the nitrogen atom
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(2)7-10(6-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDVOINBHJNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374408 | |
Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898396-59-3 | |
Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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